molecular formula C13H10N6O2S B2876939 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396855-51-8

2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2876939
CAS No.: 1396855-51-8
M. Wt: 314.32
InChI Key: NESAEBUEECFBKV-UHFFFAOYSA-N
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Description

2-(4-(Thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted at position 2 with a phenyl group bearing a thiophene-3-carboxamido moiety and at position 5 with a carboxamide group. Tetrazoles are known for their metabolic stability, high nitrogen content, and ability to act as bioisosteres for carboxylic acids, making them pharmacologically relevant .

Synthesis of such compounds typically involves multi-step coupling reactions, analogous to methods described for thiazole and thiadiazole derivatives (e.g., hydrolysis of esters followed by amide coupling with amines using reagents like HATU or EDCI) .

Properties

IUPAC Name

2-[4-(thiophene-3-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O2S/c14-11(20)12-16-18-19(17-12)10-3-1-9(2-4-10)15-13(21)8-5-6-22-7-8/h1-7H,(H2,14,20)(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESAEBUEECFBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic organic molecule that features a tetrazole ring and a thiophene moiety. These structural characteristics suggest potential applications in medicinal chemistry, particularly due to their biological activities and interactions with various biological targets.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its biological activity, particularly in drug development.
  • Thiophene Moiety : A sulfur-containing aromatic ring that enhances the compound's lipophilicity and potential interactions with biological systems.
  • Carboxamide Groups : These functional groups can participate in hydrogen bonding, influencing the compound's solubility and binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound is primarily inferred from related studies on similar structures, particularly those involving thiophene and tetrazole derivatives. Key areas of interest include:

Anticancer Activity

Research indicates that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, a study on thiophene carboxamide derivatives analogous to Combretastatin A-4 (CA-4) demonstrated promising results against Hep3B cancer cell lines, with IC50 values ranging from 5.46 to 12.58 µM for the most active compounds . The study highlighted the role of the thiophene ring in enhancing interactions with tubulin, a critical target in cancer therapy.

Antimicrobial Properties

Compounds featuring tetrazole rings are often investigated for their antimicrobial activities. The presence of both tetrazole and thiophene in this compound suggests potential efficacy against various bacterial strains. Similar compounds have shown activity against pathogens like Staphylococcus aureus and E. coli at low concentrations .

Comparative Analysis with Similar Compounds

To better understand its potential biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
1,2,4-Triazole derivativesContains triazole ringAntifungal, Antiviral
5-AminotetrazolesAmino group on tetrazoleAntimicrobial
Thiophene-based carboxamidesThiophene ring with amide groupAnti-inflammatory

This table illustrates that while many related compounds have established activities, the unique combination of functional groups in 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide may provide distinct interaction profiles.

Case Studies and Research Findings

Recent studies focusing on thiophene derivatives provide insights into the potential applications of this compound:

  • Anticancer Studies : Research demonstrated that thiophene carboxamide derivatives could effectively inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Investigations into various tetrazole derivatives have revealed their effectiveness against multiple bacterial strains, suggesting that this compound could also exhibit similar properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthesis routes of 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide with analogous heterocyclic compounds:

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Activities
2-(4-(Thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (Target) Tetrazole Thiophene-3-carboxamido, phenyl, carboxamide Coupling of intermediates via amide bonds High metabolic stability; potential H-bond donor/acceptor
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide () Thiazole Pyridinyl, methyl, carboxamide Hydrolysis of esters + amine coupling Not specified; likely targets kinase or enzyme active sites
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () Thiadiazole Phenyl, thioxo, carboxamide Reaction with KOH and CS2 in ethanol Inhibitory activity (50 µg/mL; % inhibition unspecified)
4-Amino-3-(4-methylphenyl)-2-thioxo-1,3-thiazoline-5-carboxamide () Thiazoline 4-Methylphenyl, amino, thioxo Crystallization from ethanol Enhanced solubility via amino group; potential anticancer activity
Thiazole derivatives (e.g., 7b, 11) () Thiazole Varied acyl/hydrazone substituents Reaction with α-halo compounds IC50 = 1.61–1.98 µg/mL (HepG-2 cells)

Pharmacological and Physicochemical Properties

  • Tetrazole vs. Metabolic Stability: Tetrazoles resist oxidative metabolism better than thiazoles, which may degrade via sulfur oxidation . Bioisosterism: The tetrazole’s acidity (pKa ~4.9) allows it to mimic carboxylic acids (pKa ~4.2), unlike thiazoles or thiadiazoles .
  • Thiophene vs. Pyridinyl/Phenyl Substituents :

    • The thiophene group in the target compound offers moderate lipophilicity compared to pyridinyl (more polar) or phenyl (more hydrophobic) groups, balancing membrane permeability and solubility .
  • Carboxamide Positioning :

    • The carboxamide at position 5 in the target compound aligns with bioactive analogs (e.g., ’s thiazoles), suggesting conserved hydrogen-bonding interactions with biological targets .

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